rac rivastigmine-d6 tartrate salt chemical structure and properties
rac rivastigmine-d6 tartrate salt chemical structure and properties
This guide provides a comprehensive technical overview of racemic (rac) Rivastigmine-d6 Tartrate Salt, a critical analytical tool for researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the causality behind its application and the self-validating systems required for its effective use.
Introduction: The Significance of an Isotopically Labeled Standard
In the landscape of neuropharmacology and the development of therapeutics for neurodegenerative disorders like Alzheimer's and Parkinson's disease, precision and accuracy in quantitative analysis are paramount.[1][2] Rivastigmine, a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), stands as a cornerstone therapy for managing dementia associated with these conditions.[3][4][5][6][7] Its mechanism of action involves enhancing cholinergic function by increasing the levels of the neurotransmitter acetylcholine in the brain.[4][5][8][9][10]
To accurately quantify Rivastigmine in biological matrices during preclinical and clinical studies, a reliable internal standard is indispensable. This is where rac Rivastigmine-d6 Tartrate Salt comes into play. As a deuterated analog of Rivastigmine, it shares near-identical physicochemical properties with the parent drug, ensuring it behaves similarly during sample preparation and analysis.[11][12][13] However, its increased mass due to the six deuterium atoms allows for its clear differentiation from the unlabeled drug in mass spectrometry-based assays.[11][12] This guide will delve into the chemical structure, properties, synthesis, and application of this vital analytical standard.
Chemical Structure and Physicochemical Properties
The chemical identity of rac Rivastigmine-d6 Tartrate Salt is fundamental to its application. The "rac" prefix indicates a racemic mixture, containing equal amounts of its enantiomers. The "-d6" signifies the presence of six deuterium atoms, typically on the dimethylamino group, which is key to its function as an internal standard.[14] The tartrate salt form enhances its stability and solubility.[10]
The formal chemical name is (S)-ethylmethyl-carbamic acid, 3-[1-[di(methyl-d3)amino]ethyl]phenyl ester, 2R,3R-dihydroxybutanedioate.[14]
Table 1: Physicochemical Properties of rac Rivastigmine-d6 Tartrate Salt
| Property | Value | Source(s) |
| CAS Number | 194930-00-2 | [14][15] |
| Molecular Formula | C₁₄H₁₆D₆N₂O₂ • C₄H₆O₆ | [14] |
| Formula Weight | 406.5 g/mol | [14][16] |
| Appearance | White to off-white, fine crystalline powder | [7][17][18] |
| Melting Point | 123-128 °C | [7][19] |
| Solubility | DMF: 25 mg/mLDMSO: 16 mg/mLEthanol: 16 mg/mLWater: Very soluble (15 mg/mL) | [13][14][18][19][20][21] |
| Purity | ≥99% deuterated forms (d1-d6) | [14] |
| Storage | -20°C | [21] |
Synthesis and Characterization
The synthesis of rac Rivastigmine-d6 Tartrate Salt involves a multi-step process, which is conceptually similar to the synthesis of Rivastigmine itself, with the introduction of deuterated reagents at the appropriate step. A general synthetic pathway is outlined below.
General Synthesis Workflow
A common synthetic route starts from m-hydroxyacetophenone.[22] This precursor undergoes a series of reactions to introduce the dimethylamino group, which is the site of deuteration, followed by carbamoylation and finally salt formation with tartaric acid.[1][22]
Caption: Simplified workflow for the synthesis of rac Rivastigmine-d6 Tartrate Salt.
Analytical Characterization
The identity and purity of rac Rivastigmine-d6 Tartrate Salt are confirmed using a suite of analytical techniques.
HPLC is a cornerstone technique for assessing the purity of the final product and for quantifying it in various matrices.[23][24][25]
Protocol: Purity Assessment by RP-HPLC
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[23][25]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common ratio is 60:40 (v/v) buffer to acetonitrile.[23]
-
Flow Rate: 1.0 mL/min.[23]
-
Detection: UV detection at 220 nm.[23]
-
Injection Volume: 20 µL.[24]
-
Column Temperature: Ambient or controlled (e.g., 50°C).[23]
-
Internal Standard (for quantification): A structurally similar compound, such as Atorvastatin, can be used.[23]
-
Procedure: a. Prepare a stock solution of rac Rivastigmine-d6 Tartrate Salt in a suitable solvent (e.g., mobile phase). b. Inject the solution into the HPLC system. c. The retention time of the main peak is recorded and its area is used to calculate the purity against a reference standard. Impurities will appear as separate peaks.[25]
MS is crucial for confirming the molecular weight and the incorporation of deuterium atoms. It is often coupled with liquid chromatography (LC-MS).
Protocol: Molecular Weight Confirmation by LC-MS
-
Ionization Source: Electrospray ionization (ESI) is commonly used.[25]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Procedure: a. A dilute solution of the compound is infused into the mass spectrometer. b. The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺. For rac Rivastigmine-d6 Tartrate Salt, this will be observed at m/z corresponding to the molecular weight of the free base plus a proton. The isotopic pattern will confirm the presence of six deuterium atoms.
NMR spectroscopy (¹H and ¹³C) provides detailed structural information, confirming the arrangement of atoms within the molecule and the location of the deuterium labels.[2] The absence of signals in the ¹H NMR spectrum at the positions where deuterium has been incorporated, coupled with the corresponding signals in the ¹³C NMR, provides definitive structural proof.
Application in Research and Drug Development
The primary application of rac Rivastigmine-d6 Tartrate Salt is as an internal standard for the quantification of Rivastigmine in biological samples such as plasma, serum, and cerebrospinal fluid.[11][12][14] This is a critical step in pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Role as an Internal Standard in Bioanalysis
The principle behind using a stable isotope-labeled internal standard is that it behaves identically to the analyte of interest during sample extraction, chromatography, and ionization in the mass spectrometer. However, because of its different mass, it can be distinguished from the analyte. This allows for the correction of any sample loss during processing and variations in instrument response, leading to highly accurate and precise quantification.
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